molecular formula C9H6ClNO2 B12094318 5(4H)-Oxazolone, 2-(4-chlorophenyl)- CAS No. 22887-53-2

5(4H)-Oxazolone, 2-(4-chlorophenyl)-

Cat. No.: B12094318
CAS No.: 22887-53-2
M. Wt: 195.60 g/mol
InChI Key: QMUVAOXAHGUJGC-UHFFFAOYSA-N
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Description

    5(4H)-Oxazolone, 2-(4-chlorophenyl)-: is a heterocyclic compound with an oxazolone ring containing a chlorine-substituted phenyl group.

  • The oxazolone ring consists of a five-membered ring containing one oxygen and one nitrogen atom.
  • This compound may exhibit interesting biological activities due to its structural features.
  • Preparation Methods

    • The synthesis of 5(4H)-Oxazolone, 2-(4-chlorophenyl)- involves several steps:

        Esterification: Start from 4-chlorobenzoic acid and esterify it with methanol.

        Hydrazination: Convert the ester intermediate to the corresponding hydrazide.

        Salt Formation and Cyclization: Cyclize the hydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

        Sulfonyl Chloride Formation: Convert the thiol intermediate to sulfonyl chloride.

        Nucleophilic Attack: React the sulfonyl chloride with amines to obtain the title sulfonamides.

    • Industrial production methods may involve modifications of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

      5(4H)-Oxazolone, 2-(4-chlorophenyl)-: can undergo various reactions:

    • Common reagents include oxidizing agents, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Assess its pharmacological properties (antiviral, antibacterial, etc.).

      Industry: Consider applications in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would depend on its specific biological target.
    • It may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Remember that this information is based on available research, and further studies may reveal additional insights

    Biological Activity

    5(4H)-Oxazolone, 2-(4-chlorophenyl)- is a heterocyclic compound belonging to the oxazolone class, known for its diverse biological activities. This article explores the compound's antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by empirical data and case studies.

    Chemical Structure and Properties

    5(4H)-Oxazolone, 2-(4-chlorophenyl)- features a five-membered ring structure containing nitrogen and oxygen atoms, along with a dichloromethylene group and a 4-chlorophenyl substituent. Its chemical formula is C11_{11}H8_{8}Cl2_2N2_2O. The compound typically has a melting point of 139–141 °C, indicating stability at room temperature.

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The mechanisms vary based on the target but often involve inhibition of key pathways linked to disease processes.

    Antimicrobial Activity

    Research indicates that 5(4H)-Oxazolone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, compounds derived from this oxazolone class have shown notable inhibition of biofilm formation and virulence factor production in these pathogens .

    Table 1: Antimicrobial Efficacy of 5(4H)-Oxazolone Derivatives

    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
    OBS 9fStaphylococcus aureus32 µg/mL
    OBS 9aPseudomonas aeruginosa16 µg/mL

    Anticancer Properties

    In addition to antimicrobial effects, studies have highlighted the anticancer potential of 5(4H)-Oxazolone derivatives. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. A study found that specific oxazolones exhibited IC50_{50} values in the low micromolar range against various cancer cell lines .

    Case Study: Anticancer Evaluation

    In a recent study involving several oxazolone derivatives, compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with bulky substituents showed enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

    Antioxidant Activity

    The antioxidant properties of 5(4H)-Oxazolone derivatives have also been investigated. These compounds demonstrated significant inhibition of lipid peroxidation and free radical scavenging activity. For instance, some derivatives achieved an average inhibition rate of 86.5% in lipid peroxidation assays .

    Table 2: Antioxidant Activity of Selected Oxazolone Derivatives

    Compound NameLipid Peroxidation Inhibition (%)
    Compound 2a91
    Compound 2b86
    Compound 2c81

    Anti-inflammatory Effects

    In addition to their antioxidant properties, certain oxazolones have shown promise in reducing inflammation. In vivo studies indicated that these compounds could significantly inhibit carrageenan-induced paw edema in animal models, highlighting their potential as anti-inflammatory agents .

    Properties

    IUPAC Name

    2-(4-chlorophenyl)-4H-1,3-oxazol-5-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QMUVAOXAHGUJGC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6ClNO2
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60473751
    Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60473751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    195.60 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22887-53-2
    Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60473751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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